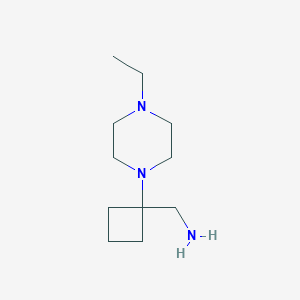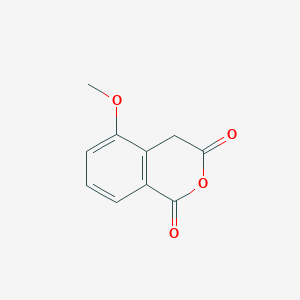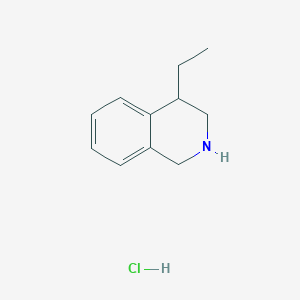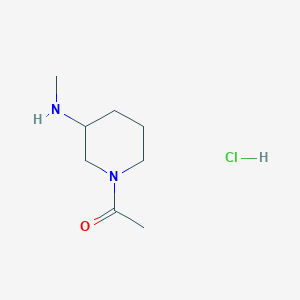![molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3](/img/structure/B11903359.png)
[3,4'-Bipyridine]-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4’-Bipyridine]-5-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science
Vorbereitungsmethoden
The synthesis of [3,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halides with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halides.
Ullmann Coupling: This method uses copper as a catalyst to couple aryl halides.
Electrochemical Methods: These methods involve the use of electric current to drive the coupling reactions.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The choice of method depends on the availability of reagents and the desired properties of the final product.
Analyse Chemischer Reaktionen
[3,4’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,4’-Bipyridine]-5-carboxamide can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
[3,4’-Bipyridine]-5-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [3,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, bipyridine derivatives like milrinone inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility . The specific pathways and molecular targets depend on the particular application and derivative used.
Vergleich Mit ähnlichen Verbindungen
[3,4’-Bipyridine]-5-carboxamide can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still important in coordination chemistry.
The uniqueness of [3,4’-Bipyridine]-5-carboxamide lies in its specific structure, which allows for unique interactions and applications compared to other bipyridine derivatives.
Eigenschaften
CAS-Nummer |
1346686-56-3 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
5-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15) |
InChI-Schlüssel |
CBEAKBPDDGYXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)








![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)

